

Structural Confirmation & Performance Benchmarking of CAS 862574-88-7

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Compound of Interest

Compound Name: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
CAS No.: 862574-89-8
Cat. No.: B1286395

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Common Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid Target

Application: Critical Intermediate for CFTR Modulators (e.g., Lumacaftor/VX-809)[1][2]

Executive Summary: The "Left-Wing" Scaffold

CAS 862574-88-7 is not merely a generic building block; it is the pharmacophore-defining "left-wing" scaffold of the cystic fibrosis drug Lumacaftor (VX-809).[1][2] Its structural integrity is paramount because it imparts two critical properties to the final drug: metabolic stability (via the difluorobenzodioxole moiety) and conformational rigidity (via the cyclopropane ring).[1][2]

This guide provides a rigorous framework for confirming the identity of CAS 862574-88-7, distinguishing it from non-fluorinated or acyclic analogs, and benchmarking its physicochemical performance.[1][2]

Structural Identity & Confirmation Logic

To validate CAS 862574-88-7, researchers must confirm three distinct structural domains: the carboxylic acid tail, the cyclopropane linker, and the difluorinated core.[1][2]

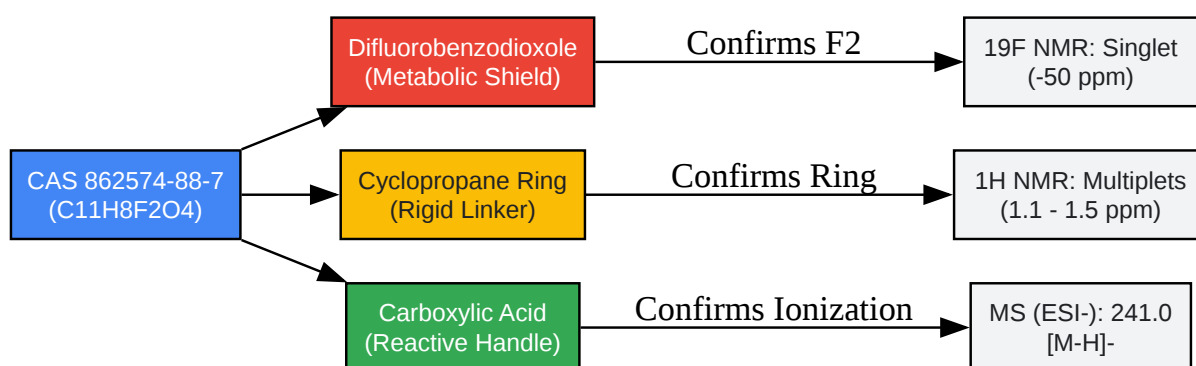
A. The Analytical Signature

The following data points constitute the "Gold Standard" for identification. Any deviation indicates an impurity or regioisomer.[\[1\]](#)[\[2\]](#)

Analytical Method	Key Signal / Parameter	Structural Inference
1H NMR (DMSO-d6)	δ 1.17 & 1.46 (m, 2H each)	Cyclopropane Ring: Distinctive high-field multiplets confirm the strained ring structure, distinguishing it from acyclic analogs. [1] [2]
1H NMR (DMSO-d6)	δ 12.40 (s, 1H)	Carboxylic Acid: Broad singlet confirms the free acid functionality (critical for subsequent amide coupling). [1] [2]
1H NMR (DMSO-d6)	δ 7.17 - 7.40 (ABX Pattern)	Aromatic Core: The 1,3,4-substitution pattern of the benzene ring. [1] [2]
19F NMR	δ -50 to -60 ppm (s)	Difluoromethylene: A strong singlet confirms the CF2 group, ruling out the non-fluorinated parent. [1] [2]
Mass Spectrometry	m/z 241.0 [M-H] ⁻	Molecular Weight: Negative ionization mode is preferred for carboxylic acids. [1] [2]

B. Structural Logic Visualization

The following diagram illustrates the causality between the molecular structure and the analytical signals.



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Caption: Mapping structural domains to specific analytical validation signals.

Performance Comparison: Why This Scaffold?

In drug design, CAS 862574-88-7 is chosen over simpler alternatives due to specific Structure-Activity Relationship (SAR) advantages.^{[1][2]}

Comparative Benchmarking Table

We compare CAS 862574-88-7 against its Non-Fluorinated Analog (1-(1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid) and its Acyclic Analog (2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetic acid).^{[1][2]}

Feature	CAS 862574-88-7 (Target)	Alternative A: Non- Fluorinated Analog	Alternative B: Acyclic Analog
Metabolic Stability	High	Low	High
Mechanism	Fluorine blocks P450 oxidation at the dioxole ring.[1][2]	Dioxole ring is a "metabolic soft spot," easily opened by P450s.[1][2]	Fluorine protects ring, but linker is flexible.[1][2]
Conformational Rigidity	High (Locked)	High (Locked)	Low (Flexible)
Impact	Cyclopropane locks the vector of the side chain, improving binding affinity.[1][2]	Similar rigidity, but poor stability.[1][2]	Rotatable bonds leads to entropy penalty upon binding.[1][2]
Lipophilicity (LogP)	~2.12	~1.5	~1.8
Impact	Optimized for membrane permeability in lung tissue.[1][2]	Lower permeability.[1][2]	Moderate permeability.[1][2]

Expert Insight: The "Fluorine Effect"

The addition of the two fluorine atoms (converting the methylenedioxy group to a difluoromethylenedioxy group) is a strategic modification.[1][2] In the non-fluorinated alternative, the methylene hydrogens are susceptible to hydrogen atom abstraction by Cytochrome P450 enzymes, leading to ring opening and rapid clearance.[1][2] CAS 862574-88-7 blocks this metabolic route, significantly extending the half-life of the final drug.[1][2]

Experimental Protocols

These protocols are designed to be self-validating.[1][2] If the "System Suitability" criteria are not met, the experiment must be repeated.

Protocol A: Structural Confirmation via ¹H NMR

Objective: Confirm purity >98% and absence of isomeric impurities.

- Sample Prep: Dissolve 10 mg of CAS 862574-88-7 in 0.6 mL of DMSO-d6. (Note: CDCl₃ may be used, but DMSO provides sharper resolution for the carboxylic acid proton).[1][2]
- Acquisition:
 - Relaxation Delay (D1): ≥ 5 seconds (critical for accurate integration of the acid proton).[1][2]
 - Scans: 16.
- Analysis:
 - Set the DMSO residual peak to 2.50 ppm.[1][2]
 - Integration Check: Normalize the aromatic proton at ~7.40 ppm to 1.00.
 - Validation: The cyclopropane region (1.10–1.50 ppm) must integrate to exactly 4.00 (±0.1).[1][2]
 - QC Flag: If extra peaks appear at 6.0 ppm (methylenedioxy protons), the sample is contaminated with the non-fluorinated analog.[1][2]

Protocol B: Purity Determination via HPLC

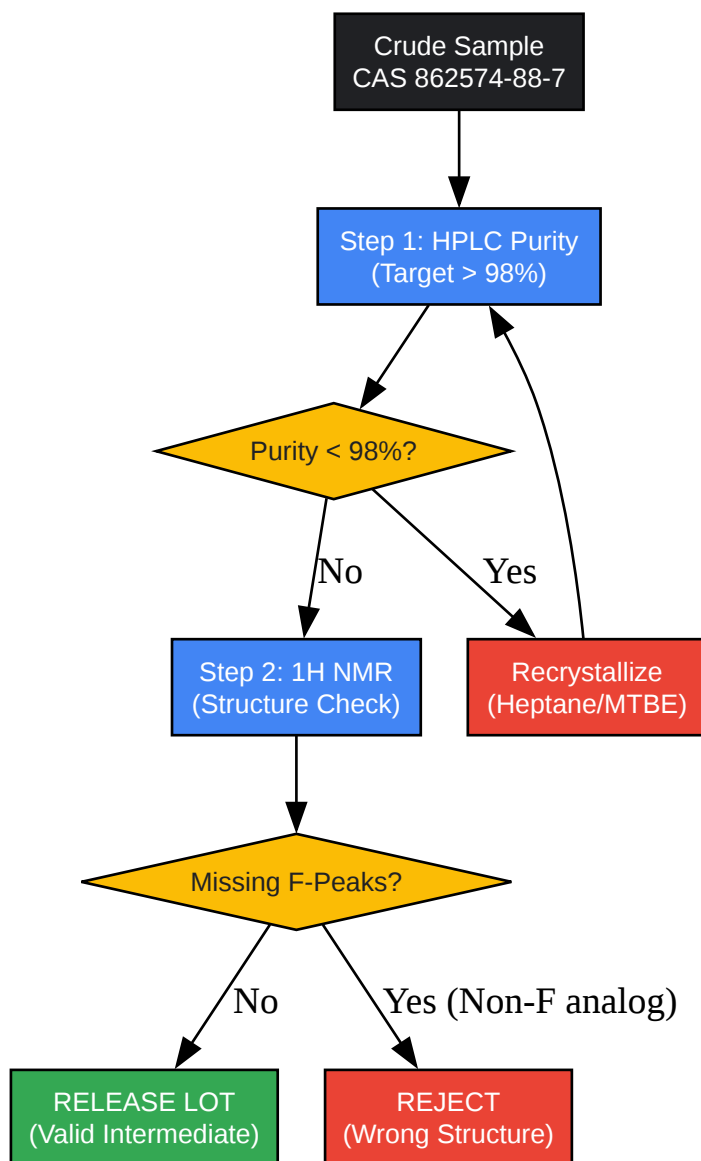
Objective: Quantify purity and detect the "Linear Acid" impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).[1][2]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[1][2]
 - B: Acetonitrile.[1][2][3]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm and 254 nm.

- System Suitability:
 - Retention time of CAS 862574-88-7: ~6.5 min.[1][2]
 - Tailing Factor: < 1.5.[1][2]

Workflow Visualization

The following flowchart guides the decision-making process for QC release.



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Caption: Quality Control decision tree for validating CAS 862574-88-7 prior to synthesis.

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